2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol
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Overview
Description
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is linked to a hydrazone moiety and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-hydrazinylphenol under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazone moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The phenol group may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
- 2-[(E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
Uniqueness
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydrazone and phenol groups contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C13H10F3N3O |
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Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-[(Z)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-5-6-12(17-8-10)19-18-7-9-3-1-2-4-11(9)20/h1-8,20H,(H,17,19)/b18-7- |
InChI Key |
OJKPTUHPOLYREY-WSVATBPTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC=C(C=C2)C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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